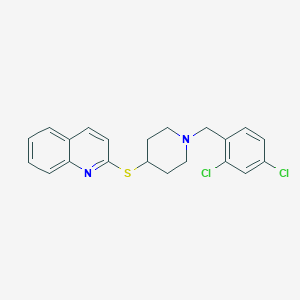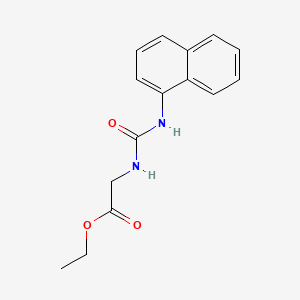
Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- is a complex organic compound that features a urea backbone with an ethoxycarbonylmethyl group and a naphthyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with ethyl chloroformate to form an intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may yield naphthylamines.
Aplicaciones Científicas De Investigación
Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxycarbonylmethyl group can enhance the compound’s ability to penetrate cell membranes, while the naphthyl group can interact with hydrophobic pockets in proteins, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
Urea, 1-(1-naphthyl)-: Lacks the ethoxycarbonylmethyl group, which may affect its solubility and reactivity.
Urea, 3-((methoxycarbonyl)methyl)-1-(1-naphthyl)-: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group, which may influence its chemical properties.
Uniqueness
Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- is unique due to the presence of both the ethoxycarbonylmethyl and naphthyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
7684-76-6 |
|---|---|
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
ethyl 2-(naphthalen-1-ylcarbamoylamino)acetate |
InChI |
InChI=1S/C15H16N2O3/c1-2-20-14(18)10-16-15(19)17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H2,16,17,19) |
Clave InChI |
UWNUTWBFIPHSRX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)NC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B11948660.png)
![1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B11948668.png)
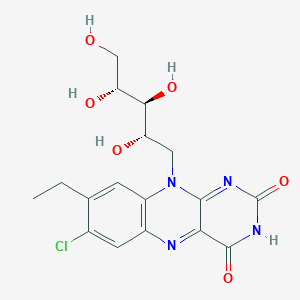

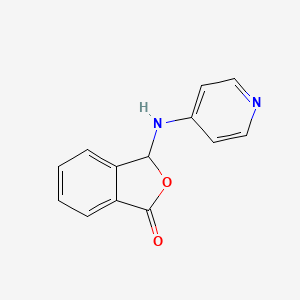
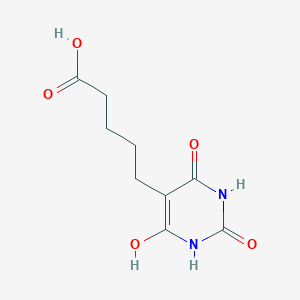
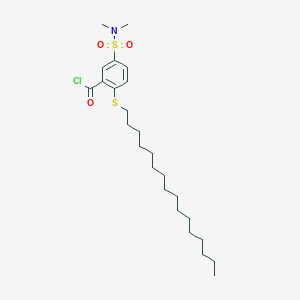

![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)

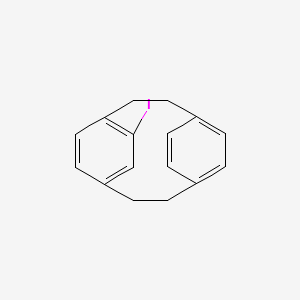
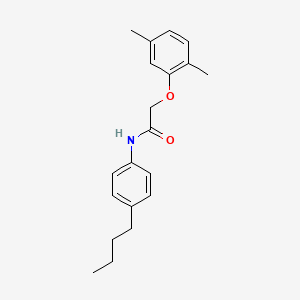
![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)
